molecular formula C28H25F3N4O B11490395 1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea

1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea

Cat. No.: B11490395
M. Wt: 490.5 g/mol
InChI Key: ALHVUZLNWSSQAI-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea is a complex organic compound with a unique structure that combines a naphthalene ring, a phenylpiperazine moiety, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Naphthalene Derivative: This involves the functionalization of naphthalene to introduce the desired substituents.

    Synthesis of the Phenylpiperazine Intermediate: This step involves the preparation of the phenylpiperazine moiety, which is then coupled with the naphthalene derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a suitable reagent, such as trifluoromethyl iodide, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea: Similar structure but with a pentyl group instead of the phenylpiperazine moiety.

    1-Naphthalen-1-yl-3-(4-phenoxy-phenyl)-urea: Similar structure but with a phenoxy group instead of the phenylpiperazine moiety.

    1-Naphthalen-1-yl-3-(4-nitro-phenyl)-urea: Similar structure but with a nitro group instead of the phenylpiperazine moiety.

Uniqueness

1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea is unique due to the presence of the phenylpiperazine moiety and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C28H25F3N4O

Molecular Weight

490.5 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C28H25F3N4O/c29-28(30,31)21-13-14-26(35-17-15-34(16-18-35)22-9-2-1-3-10-22)25(19-21)33-27(36)32-24-12-6-8-20-7-4-5-11-23(20)24/h1-14,19H,15-18H2,(H2,32,33,36)

InChI Key

ALHVUZLNWSSQAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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